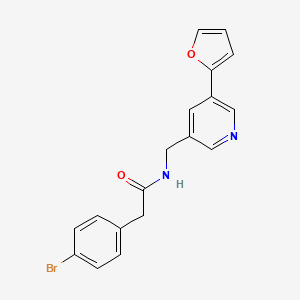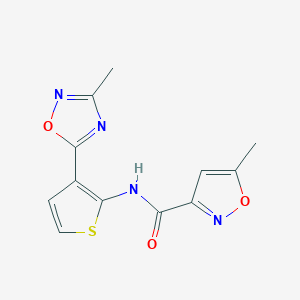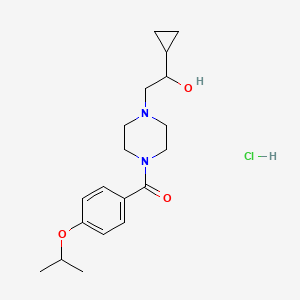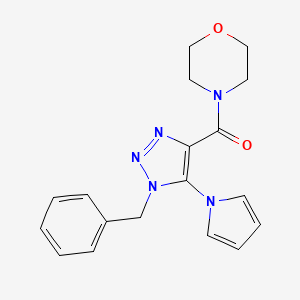![molecular formula C10H10N2OS B2361655 3-Methyl-2-[(1,3-thiazol-5-yl)methoxy]pyridine CAS No. 2200541-51-9](/img/structure/B2361655.png)
3-Methyl-2-[(1,3-thiazol-5-yl)methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
Thiazoles can be synthesized through a three-component reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Due to its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
- Thiazole derivatives, including our compound of interest, have been explored as agrochemicals due to their pesticidal properties. They can act as insecticides, fungicides, or herbicides, contributing to crop protection and yield enhancement .
- Thiazoles play a crucial role in medicinal chemistry. Our compound may serve as a scaffold for designing novel drugs. Examples include:
- Thiazoles find use in various industrial processes:
- Our compound’s thiazole moiety contributes to its biological activity, making it an intriguing target for further exploration .
- The compound’s potential cytotoxicity or antitumor effects can be evaluated using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). MTT assesses cell viability based on redox potential .
Agrochemicals and Pesticides
Pharmaceuticals and Drug Design
Industrial Applications
Natural Products and Bioactive Compounds
Cell Viability Assays
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds have been found to interact with various targets in the body, leading to a range of effects . For example, some thiazole derivatives have been found to inhibit enzymes, block receptors, or interact with DNA .
Biochemical Pathways
Thiazole compounds have been found to influence a variety of biochemical pathways . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole compounds have been found to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Orientations Futures
Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Further modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a promising area of research .
Propriétés
IUPAC Name |
5-[(3-methylpyridin-2-yl)oxymethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-8-3-2-4-12-10(8)13-6-9-5-11-7-14-9/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQGCMWJYPVWDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2=CN=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2361574.png)
![2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2361575.png)

![3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361580.png)
![1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane](/img/structure/B2361582.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2361585.png)


![3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2361590.png)


![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2361594.png)
